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Compound of Interest

Compound Name: M 084 hydrochloride

Cat. No.: B1574532 Get Quote

Executive Summary: The Selectivity Imperative
In the investigation of non-selective cation channels, distinguishing between the subfamilies of

Transient Receptor Potential Canonical (TRPC) channels is a notorious pharmacological

challenge. M 084 hydrochloride has emerged as a critical tool compound because it

effectively isolates the TRPC4/5 subgroup from the closely related TRPC3/6/7 subgroup.

Unlike broad-spectrum blockers (e.g., 2-APB, SKF-96365) that confound data with off-target

effects on Calcium Release Activated Calcium (CRAC) channels or IP3 receptors, M 084 offers

a cleaner, albeit moderate-potency, profile. This guide dissects its cross-reactivity landscape,

comparing it against high-potency alternatives like HC-070 and ML204 to aid in experimental

design.

Mechanistic Profile & Binding Topology
M 084 hydrochloride functions as a negative allosteric modulator of the TRPC4 and TRPC5

homomers and heteromers.

Chemical Class: 2-aminobenzimidazole.

Binding Site: Structural studies suggest M 084 shares a binding pocket with Clemizole

(CMZ) within the voltage sensor-like domain (VSLD) of the channel subunit, distinct from the

pore-blocking mechanism of traditional ion channel blockers.
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Action: It stabilizes the channel in a non-conductive closed state, preventing Ca²⁺ influx

triggered by Gq-coupled GPCR stimulation or direct agonists like Englerin A.

Diagram 1: TRPC4/5 Signaling & M 084 Intervention
This diagram illustrates the Gq-protein signaling cascade leading to TRPC4/5 activation and

the specific blockage point of M 084.
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Caption: M 084 binds to the VSLD, preventing channel opening despite upstream PLC/DAG

activation.

Comparative Analysis: M 084 vs. Alternatives
The choice between M 084 and its competitors depends on whether your priority is absolute

potency (HC-070) or subtype differentiation (ML204).

Table 1: Performance Matrix of TRPC Inhibitors
Feature M 084 HCl ML204 HC-070 Clemizole

Primary Target TRPC4 / TRPC5
TRPC4 (Prefers

C4 over C5)
TRPC4 / TRPC5 TRPC5

IC₅₀ (Potency)
~3–10 µM

(Moderate)
~0.96–2.6 µM

~0.5–2 nM

(High)
~1.0 µM

Selectivity (vs

TRPC6)
> 10-fold ~19-fold > 400-fold Moderate

Mechanism
VSLD Binder

(Allosteric)

Pore/Gating

Block

Methylxanthine

(Wedge)
VSLD Binder

Solubility
High (HCl salt

form)
Moderate Low (Lipophilic) Moderate

Best Use Case

Behavioral

studies

(Anxiolytic);

General

screening

Distinguishing

TRPC4 from

TRPC5

High-sensitivity

assays;

Nanomolar

precision

Structural biology

controls

Cross-Reactivity Insights
TRPC3/6/7 (DAG-sensitive): M 084 shows negligible inhibition of these channels at 10–20

µM. This is its strongest asset, allowing researchers to dissect the "receptor-operated"

(TRPC4/5) vs. "lipid-gated" (TRPC3/6/7) contributions in tissue.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1574532?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TRPV/TRPM: M 084 displays no significant activity against TRPV1, TRPV3, or TRPM8,

limiting false positives in pain/thermosensation research.

Validated Experimental Protocols
To ensure data integrity, the following protocols utilize a self-validating design with positive and

negative controls.

Protocol A: Fluorescence-Based Calcium Imaging
(FLIPR)
Best for: High-throughput screening of cross-reactivity.

Cell Line Preparation: Use HEK293 cells stably expressing human TRPC4 or TRPC5.

Control: HEK293 cells expressing TRPC6 (to prove selectivity).

Dye Loading: Incubate cells with Fluo-4 AM (2 µM) in HBSS for 45 mins at 37°C. Wash 3x to

remove extracellular dye.

Pre-Incubation: Add M 084 HCl (titration: 0.1 µM to 30 µM) for 10 minutes.

Vehicle Control: 0.1% DMSO.

Activation: Inject Englerin A (100 nM) (selective TRPC4/5 agonist) or Carbachol (100 µM).

Readout: Measure Relative Fluorescence Units (RFU) (Ex 488nm / Em 525nm).

Validation Criteria: M 084 must inhibit TRPC4/5 signal by >50% at 10 µM but inhibit TRPC6

signal by <10%.

Protocol B: Whole-Cell Patch Clamp Electrophysiology
Best for: Confirming mechanism and ruling out voltage-gated artifacts.

Rig Setup: Inverted microscope, Axopatch 200B amplifier.

Solutions:
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Pipette (Intracellular): Cs-Aspartate based (to block K+ channels), buffered with EGTA.

Bath (Extracellular): Standard Tyrode’s solution.

Protocol:

Establish GΩ seal and break-in (Whole-cell mode).

Hold membrane potential at -60 mV.

Apply voltage ramps (-100 mV to +100 mV) every 2 seconds.

Perfusion:

Phase 1 (Baseline): Record for 30s.

Phase 2 (Activation): Perfuse GTPγS (internal) or Englerin A (external) to activate

currents. Wait for steady state.

Phase 3 (Inhibition): Perfuse M 084 HCl (10 µM).

Analysis: Calculate current density (pA/pF) at -60 mV and +60 mV. The IV curve should

show a reduction in the characteristic doubly-rectifying current of TRPC4/5.

Diagram 2: Cross-Reactivity Screening Workflow
A logical flow to validate M 084 selectivity in a new experimental model.
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Caption: Workflow to distinguish on-target (TRPC4/5) vs. off-target (TRPC6) effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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